molecular formula C16H15N5O2 B2735585 5-amino-N-(4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950241-63-1

5-amino-N-(4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2735585
CAS RN: 950241-63-1
M. Wt: 309.329
InChI Key: VFQPHXMMOZJIAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 5-amino-N-aryl-1H-pyrazoles, has been reported . These compounds were synthesized by the reaction of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)-amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol .


Molecular Structure Analysis

While specific structural analysis data for “5-amino-N-(4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide” was not found, similar compounds such as 5-amino-3-((4-fluorophenyl)amino)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide have been studied . These compounds have shown hydrogen bond interactions and hydrophobic interactions with various residues .


Chemical Reactions Analysis

The chemical reactions of similar compounds, such as 5-amino-N-aryl-1H-pyrazoles, have been studied . These compounds have been used to form various fused systems, predominantly bicyclic cores .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of related compounds involves various chemical reactions, aiming to explore the structural diversity and potential applications of triazole derivatives. For instance, some studies have focused on the synthesis of new 1,2,4-triazole derivatives through reactions with primary amines, showcasing the antimicrobial activities of these compounds against various microorganisms (Bektaş et al., 2007). Similarly, the development of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives through reactions involving hydrazine hydrate in ethanol has been reported, highlighting their synthesis and in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

Biological Activities

Triazole derivatives have been evaluated for their potential biological activities, including antimicrobial, anticancer, and corrosion inhibition properties. The antimicrobial activity evaluation of new triazol-3-one derivatives indicated that some compounds exhibit good activity against test microorganisms, pointing towards their therapeutic potential (Fandaklı et al., 2012). Anticancer evaluations of triazole derivatives have also been conducted, demonstrating slight potency against a panel of 60 cell lines derived from various cancer types, suggesting their application in cancer research (Holla et al., 2003).

Material Science Applications

In material science, the corrosion inhibition efficiency of triazole derivatives on mild steel in hydrochloric acid medium has been studied. This research indicated high inhibition efficiency, which could be beneficial for protecting metals against corrosion (Bentiss et al., 2009).

Future Directions

The future directions for “5-amino-N-(4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide” and similar compounds could involve further exploration of their biological activities . For instance, some 5-amino-N-aryl-1H-pyrazoles have been studied for their cytotoxic activity .

properties

IUPAC Name

5-amino-N-(4-methoxyphenyl)-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-23-13-9-7-11(8-10-13)18-16(22)14-15(17)21(20-19-14)12-5-3-2-4-6-12/h2-10H,17H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQPHXMMOZJIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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